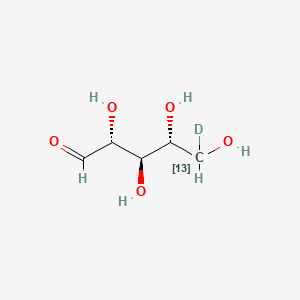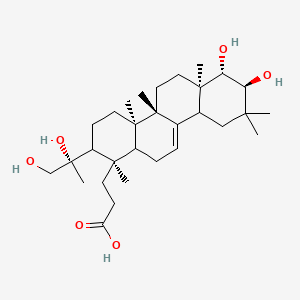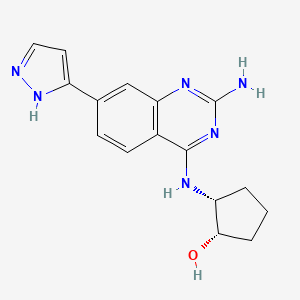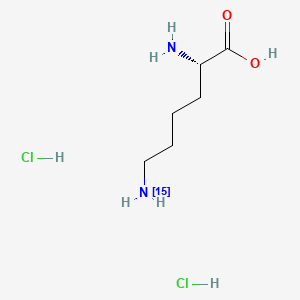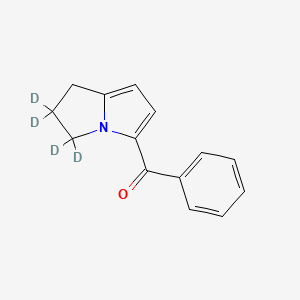
1-Descarboxy ketorolac-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Descarboxy ketorolac-d4 is a deuterated analog of 1-Descarboxy ketorolac, a compound related to ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). The deuterium atoms in this compound replace hydrogen atoms, making it useful in various research applications, particularly in the field of proteomics .
準備方法
The synthesis of 1-Descarboxy ketorolac-d4 involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the pyrrolizine ring: This step involves the cyclization of a suitable precursor to form the pyrrolizine ring structure.
Introduction of the deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Final purification: The compound is purified using techniques such as chromatography to obtain the final product.
化学反応の分析
1-Descarboxy ketorolac-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Descarboxy ketorolac-d4 has several scientific research applications, including:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmaceutical research: The compound is used to investigate the pharmacokinetics and metabolism of ketorolac and its analogs.
Analytical chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of related compounds.
作用機序
The mechanism of action of 1-Descarboxy ketorolac-d4 is similar to that of ketorolac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .
類似化合物との比較
1-Descarboxy ketorolac-d4 can be compared with other similar compounds, such as:
Ketorolac: The parent compound, which is a widely used NSAID.
1-Descarboxy ketorolac: The non-deuterated analog of this compound.
Other deuterated NSAIDs: Compounds like deuterated ibuprofen and deuterated naproxen, which have similar applications in research.
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research applications, such as improved stability and altered pharmacokinetics .
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
phenyl-(5,5,6,6-tetradeuterio-7H-pyrrolizin-3-yl)methanone |
InChI |
InChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2/i4D2,10D2 |
InChIキー |
DHUITNLXEMJSMU-NVKMLNCQSA-N |
異性体SMILES |
[2H]C1(CC2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=CC=C3)[2H] |
正規SMILES |
C1CC2=CC=C(N2C1)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


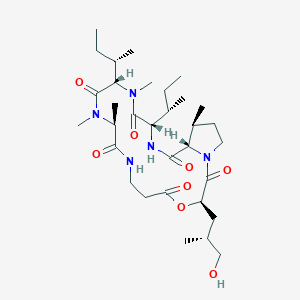
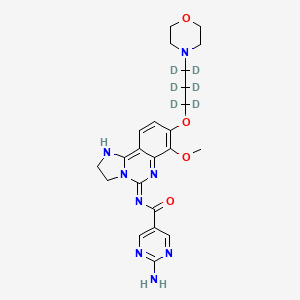
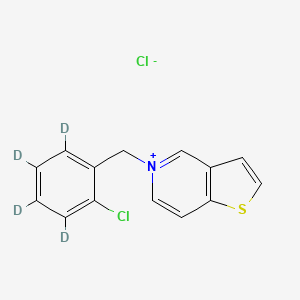
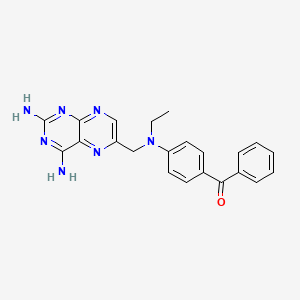
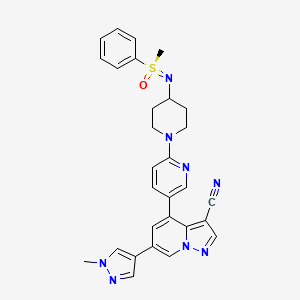
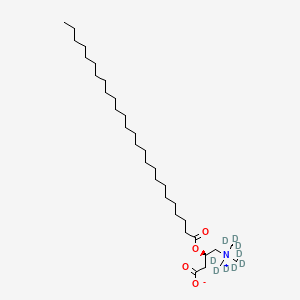

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)


